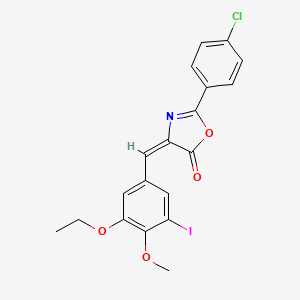
N-(4-tert-butylcyclohexyl)-N'-(3-methylphenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-tert-butylcyclohexyl)-N'-(3-methylphenyl)ethanediamide, commonly known as BMS-986177, is a novel small molecule that has gained attention due to its potential therapeutic applications in various diseases. It belongs to the class of drugs known as positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5).
作用機序
BMS-986177 is a positive allosteric modulator of the N-(4-tert-butylcyclohexyl)-N'-(3-methylphenyl)ethanediamide receptor. N-(4-tert-butylcyclohexyl)-N'-(3-methylphenyl)ethanediamide is a G protein-coupled receptor that is widely distributed in the central nervous system. It plays a crucial role in synaptic plasticity, learning, and memory. BMS-986177 binds to a site on the N-(4-tert-butylcyclohexyl)-N'-(3-methylphenyl)ethanediamide receptor that is distinct from the glutamate binding site. This binding results in an increase in the activity of the receptor, leading to enhanced synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects
BMS-986177 has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in the prefrontal cortex, which is important for cognitive function. BMS-986177 has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This reduction in HPA axis activity may contribute to the anxiolytic and antidepressant effects of BMS-986177.
実験室実験の利点と制限
One advantage of BMS-986177 is its high selectivity for the N-(4-tert-butylcyclohexyl)-N'-(3-methylphenyl)ethanediamide receptor. This selectivity reduces the risk of off-target effects and makes it a valuable tool for studying the role of N-(4-tert-butylcyclohexyl)-N'-(3-methylphenyl)ethanediamide in various diseases. However, the synthesis of BMS-986177 is a complex process that requires expertise in organic chemistry and purification techniques. Additionally, the high potency of BMS-986177 may make it difficult to achieve the desired concentration in in vitro experiments.
将来の方向性
There are several potential future directions for research on BMS-986177. One area of interest is the use of BMS-986177 in the treatment of addiction. Preclinical studies have shown promising results in reducing cocaine and alcohol self-administration. Another area of interest is the use of BMS-986177 in the treatment of neurodegenerative diseases. BMS-986177 has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Finally, there is potential for the development of other positive allosteric modulators of N-(4-tert-butylcyclohexyl)-N'-(3-methylphenyl)ethanediamide based on the structure of BMS-986177. These compounds may have improved pharmacokinetic properties and therapeutic efficacy.
合成法
The synthesis of BMS-986177 involves a multistep process that starts with the reaction of 3-methylphenylacetonitrile and tert-butylcyclohexanone to form tert-butyl(4-tert-butylcyclohexyl)acetate. This intermediate is then converted to the corresponding acid and reacted with ethylenediamine to give BMS-986177. The synthesis of BMS-986177 is a complex process that requires expertise in organic chemistry and purification techniques.
科学的研究の応用
BMS-986177 has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury. BMS-986177 has also been shown to have anxiolytic and antidepressant effects in preclinical studies. Additionally, BMS-986177 has been investigated for its potential use in the treatment of addiction, such as cocaine and alcohol addiction.
特性
IUPAC Name |
N-(4-tert-butylcyclohexyl)-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-13-6-5-7-16(12-13)21-18(23)17(22)20-15-10-8-14(9-11-15)19(2,3)4/h5-7,12,14-15H,8-11H2,1-4H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCIKQWFNMYRIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NC2CCC(CC2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-2-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B5169854.png)
![1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol}](/img/structure/B5169857.png)
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylaniline](/img/structure/B5169864.png)

![2-(4-bromophenoxy)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B5169873.png)
![5-[4-(diethylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5169878.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide](/img/structure/B5169882.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide](/img/structure/B5169910.png)

![2-(1,3-benzodioxol-5-yl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5169920.png)

![N-[4-(4-morpholinyl)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5169932.png)